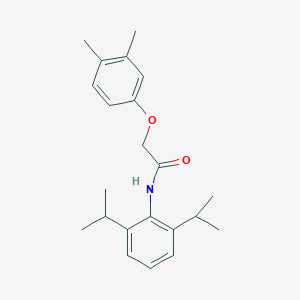

![molecular formula C15H18ClN5O3S B5552138 1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of related piperazine derivatives involves various chemical reactions, starting from substituted benzhydryl chlorides or nitrobenzene derivatives. These are followed by treatments like N-sulfonation, alkylation, acidulation, and reduction. The synthesized compounds are then characterized using techniques like NMR, IR, and elemental analysis, providing insights into their chemical structures and confirming their successful synthesis (Borrmann et al., 2009).

Molecular Structure Analysis Molecular structure analysis of related compounds involves the use of NMR, IR spectroscopy, and sometimes X-ray crystallography. These analyses help in confirming the structure of the synthesized compounds, understanding their conformation, and establishing the nature of their molecular interactions (Coupar, Ferguson, & Glidewell, 1996).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including nucleophilic substitution, which is often used in their synthesis. The chemical properties such as reactivity towards different reagents, stability under various conditions, and interaction with biological molecules define their potential as therapeutic agents (Abbasi et al., 2020).

科学的研究の応用

Adenosine Receptor Antagonism

A study by Borrmann et al. (2009) explored the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are closely related to the compound . These compounds were characterized as potent adenosine A2B receptor antagonists. They exhibited subnanomolar affinity and high selectivity, making them significant for pharmacological research (Borrmann et al., 2009).

Anticancer and Antituberculosis Properties

Mallikarjuna et al. (2014) synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which showed significant anticancer and antituberculosis activities. These compounds, through their structural similarity, highlight the potential therapeutic applications of related piperazine compounds in treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Melanocortin Receptor Binding

Research by Mutulis et al. (2004) involved synthesizing and structurally characterizing piperazine analogues as ligands for the melanocortin 4 receptor (MC4R). These compounds, including derivatives with a 4-chlorophenyl group, showed activity at melanocortin receptors, specifically selectivity for MC4R with submicromolar affinities (Mutulis et al., 2004).

Antifungal Properties

The study by Volkova et al. (2020) investigated a novel potential antifungal compound of the 1,2,4-triazole class. The compound demonstrated significant antifungal activity, indicating its potential as a therapeutic agent in treating fungal infections (Volkova et al., 2020).

Antitumor Activity

Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising antiproliferative effects on breast cancer cells. This emphasizes the potential role of piperazine derivatives in developing new anticancer drugs (Yurttaş et al., 2014).

Antibacterial Activities

Vinaya et al. (2009) developed 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives with significant antibacterial activities. Their research suggests that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity, relevant to the structure of 1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine (Vinaya et al., 2009).

作用機序

Target of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against various cancer cell lines . This suggests that these compounds may interact with their targets to inhibit cell proliferation.

Biochemical Pathways

Given the cytotoxic activities of similar 1,2,4-triazole derivatives, it’s plausible that this compound may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics .

特性

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O3S/c16-13-1-3-14(4-2-13)25(23,24)21-9-7-19(8-10-21)15(22)5-6-20-12-17-11-18-20/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGIQRWCDSLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCN2C=NC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)